Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate
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Overview
Description
Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate is a chemical compound with a unique structure that includes a cyclopentene ring with a hydroxyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate typically involves the reaction of cyclopent-3-en-1-ol with sodium acetate under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium halides (NaX) or amines (RNH₂) under basic conditions.
Major Products
Oxidation: Formation of cyclopent-3-en-1-one or cyclopent-3-en-1-al.
Reduction: Formation of 2-hydroxycyclopentane-1-yl acetate.
Substitution: Formation of compounds such as 2-hydroxycyclopent-3-en-1-yl halide or 2-hydroxycyclopent-3-en-1-yl amine.
Scientific Research Applications
Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The acetate group can undergo hydrolysis, releasing acetic acid, which can modulate pH and enzyme activity. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate can be compared with similar compounds such as:
Sodium acetate: Lacks the cyclopentene ring and hydroxyl group, making it less versatile in chemical reactions.
Cyclopent-3-en-1-ol: Lacks the acetate group, limiting its applications in certain reactions.
2-Hydroxycyclopent-3-en-1-yl acetate: Similar structure but without the sodium ion, affecting its solubility and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.Na/c8-6-3-1-2-5(6)4-7(9)10;/h1,3,5-6,8H,2,4H2,(H,9,10);/q;+1/p-1/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFACUPSOPYFX-KGZKBUQUSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1CC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]([C@H]1CC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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